molecular formula C12H13NO B14666662 1-Benzyl-4-ethenyl-azetidin-2-one CAS No. 39919-84-1

1-Benzyl-4-ethenyl-azetidin-2-one

Cat. No.: B14666662
CAS No.: 39919-84-1
M. Wt: 187.24 g/mol
InChI Key: UMOITRUALHFMBK-UHFFFAOYSA-N
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Description

1-Benzyl-4-ethenyl-azetidin-2-one is a β-lactam derivative characterized by an azetidin-2-one (four-membered lactam) ring substituted with a benzyl group at the 1-position and an ethenyl (vinyl) group at the 4-position. Its comparison with structurally related azetidinones and heterocyclic analogs can provide insights into substituent-driven properties and safety profiles.

Properties

CAS No.

39919-84-1

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

1-benzyl-4-ethenylazetidin-2-one

InChI

InChI=1S/C12H13NO/c1-2-11-8-12(14)13(11)9-10-6-4-3-5-7-10/h2-7,11H,1,8-9H2

InChI Key

UMOITRUALHFMBK-UHFFFAOYSA-N

Canonical SMILES

C=CC1CC(=O)N1CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-ethenyl-azetidin-2-one can be synthesized through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the cyclocondensation of alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . Additionally, the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation can yield azetidines .

Industrial Production Methods: Industrial production of 1-Benzyl-4-ethenyl-azetidin-2-one typically involves scalable synthetic routes that ensure high yield and purity. These methods often employ catalysts and optimized reaction conditions to facilitate efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-ethenyl-azetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peroxides and oxygen.

    Reduction: Reducing agents such as hydrogen gas or metal hydrides are typically used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-ethenyl-azetidin-2-one involves its interaction with molecular targets and pathways. In medicinal applications, the compound can inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins, similar to other β-lactam antibiotics . This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 1-Benzyl-4-ethenyl-azetidin-2-one, enabling a comparative analysis:

1-Benzyl-3,3-dimethyl-4-phenylazetidin-2-one

  • Structure : The azetidin-2-one core is substituted with a benzyl group (1-position), two methyl groups (3,3-positions), and a phenyl group (4-position) .
  • Key Differences :
    • The 4-phenyl substituent increases steric bulk and hydrophobicity compared to the ethenyl group in the target compound.
    • The 3,3-dimethyl groups enhance ring stability but may reduce reactivity.
  • Safety : Classified as 100% pure with inhalation hazards requiring immediate first aid, suggesting higher volatility or dust formation risks .

1-Benzyl-4-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone

  • Structure: A pyrrolidin-2-one core fused with a benzimidazole moiety and substituted with a benzyl group and a 4-methylphenoxyethyl chain .
  • The 4-methylphenoxyethyl chain adds flexibility and lipophilicity, contrasting with the rigid ethenyl group in the target compound.
  • Applications: No explicit data, but benzimidazole derivatives are often explored for antimicrobial or anticancer activity.

1,3-Dihydro-1-(1,2,3,6-tetrahydro-4-pyridinyl)-2H-benzimidazole-2-one

  • Structure : A benzimidazole-2-one fused with a tetrahydro-pyridinyl group .
  • The benzimidazole-2-one core differs from the β-lactam ring but shares a similar planar, heterocyclic architecture.
  • Applications: Explicitly noted as a pharmaceutical intermediate, suggesting utility in drug synthesis .

Comparative Data Table

Compound Name Core Structure CAS Number Molecular Formula Key Substituents Safety/Use Notes
1-Benzyl-4-ethenyl-azetidin-2-one Azetidin-2-one N/A C₁₂H₁₃NO 1-Benzyl, 4-ethenyl Data not available
1-Benzyl-3,3-dimethyl-4-phenylazetidin-2-one Azetidin-2-one 7468-30-6 C₁₈H₁₉NO 1-Benzyl, 3,3-dimethyl, 4-phenyl 100% concentration; inhalation hazard
1-Benzyl-4-{...}-2-pyrrolidinone Pyrrolidin-2-one 847396-56-9 C₂₈H₂₇N₃O₂ Benzimidazole, 4-methylphenoxyethyl MDL: MFCD04471811
1,3-Dihydro-...benzimidazole-2-one Benzimidazole-2-one 2147-83-3 C₁₂H₁₃N₃O Tetrahydro-pyridinyl Pharmaceutical intermediate

Research Findings and Substituent Effects

  • Steric and Electronic Influences: The 4-ethenyl group in the target compound likely confers moderate reactivity due to conjugation with the lactam ring, contrasting with the inert 4-phenyl group in .
  • Safety Profiles :

    • The 100% purity and inhalation risks of 1-Benzyl-3,3-dimethyl-4-phenylazetidin-2-one highlight the need for stringent handling protocols compared to less volatile derivatives .
  • Application Trends: Azetidin-2-one derivatives are often explored for β-lactamase inhibition, while benzimidazole-pyrrolidinones (e.g., ) may have broader therapeutic applications.

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